![molecular formula C19H15N5O2 B2761547 2-phenoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide CAS No. 877635-19-3](/img/structure/B2761547.png)
2-phenoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
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Overview
Description
“2-phenoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide” is a chemical compound that contains a triazolopyridazine core . This core is found in many heterocyclic compounds, which are of prime importance due to their extensive therapeutic uses .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, given the presence of the triazolopyridazine core . This core is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .Scientific Research Applications
- The synthesis and evaluation of novel triazolo [4,3-a]pyrazine derivatives revealed promising antibacterial properties .
- Triazolo [4,3-a]pyrazine derivatives, including those containing the compound , have been explored for their antitumor activity .
- Fused 1,2,4-triazines, a class of heterocyclic compounds that includes derivatives of the compound, have demonstrated antimicrobial activity .
- Although not directly studied for this compound, heterobicyclic nitrogen systems containing 1,2,4-triazines have yielded anti-epileptic drugs like lamotrigine .
Antibacterial Activity
Antitumor Potential
Antimicrobial Properties
Anti-Epileptic Potential
Molecular Docking Studies
Mechanism of Action
Target of Action
The primary target of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-phenoxyacetamide is the Cell division protein ZipA . This protein plays a crucial role in bacterial cell division .
Mode of Action
The compound interacts with the Cell division protein ZipA, affecting its function
Biochemical Pathways
The biochemical pathways affected by this compound are related to bacterial cell division due to its interaction with the Cell division protein ZipA
Result of Action
The molecular and cellular effects of the compound’s action are related to its interaction with the Cell division protein ZipA, which plays a role in bacterial cell division . .
properties
IUPAC Name |
2-phenoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-19(12-26-16-7-2-1-3-8-16)21-15-6-4-5-14(11-15)17-9-10-18-22-20-13-24(18)23-17/h1-11,13H,12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECYTSIYEQNUDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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